Methyl 2-bromo-4-methylnicotinate

Medicinal Chemistry Total Synthesis Cross-Coupling

Choose Methyl 2-bromo-4-methylnicotinate (CAS 313070-65-4) for its unique 2-bromo substitution pattern, which provides a distinct balance of oxidative addition activity and stability—unlike less reactive 2‑chloro or labile 2‑iodo analogs. This enables reproducible high yields in Pd‑catalyzed cross‑couplings (Suzuki, Negishi). Proven in continuous‑flow manufacturing of nevirapine intermediate CAPIC and regiospecific synthesis of cleistopholine’s benzo[g]quinoline‑dione core. The pre‑installed methyl ester allows rapid access to carboxylic acids, alcohols and amides, reducing step count. Insist on this exact CAS to guarantee synthetic reproducibility and target specificity.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
CAS No. 313070-65-4
Cat. No. B3259061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-4-methylnicotinate
CAS313070-65-4
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1)Br)C(=O)OC
InChIInChI=1S/C8H8BrNO2/c1-5-3-4-10-7(9)6(5)8(11)12-2/h3-4H,1-2H3
InChIKeyQBSUQLXSDZSREO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-bromo-4-methylnicotinate (CAS 313070-65-4) | Chemical Profile and Key Identifiers for Procurement


Methyl 2-bromo-4-methylnicotinate (CAS 313070-65-4), also known as methyl 2-bromo-4-methylpyridine-3-carboxylate, is a halogenated pyridine derivative with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . It is primarily utilized as a versatile synthetic intermediate in pharmaceutical and agrochemical research, owing to the presence of both a reactive 2-bromo substituent and a methyl ester group at the 3-position [1]. This compound is typically supplied with a purity of 95% or higher for research and development purposes .

Methyl 2-bromo-4-methylnicotinate: Why Substitution with Other Halogenated Nicotinates is Not Recommended


Direct substitution of Methyl 2-bromo-4-methylnicotinate with other halogenated nicotinate esters (e.g., the 2-chloro, 2-iodo, or 5-bromo analogs) is not a reliable strategy due to significant differences in their reactivity profiles, which directly impact the outcome of key transformations like cross-coupling reactions. The 2-bromo substituent on this specific pyridine scaffold provides a distinct balance of oxidative addition activity and stability, unlike the less reactive 2-chloro or the more labile 2-iodo analogs [1]. Furthermore, the specific substitution pattern (2-bromo, 4-methyl, 3-carboxylate) dictates the regioselectivity of subsequent functionalization, which cannot be replicated by compounds with different positional isomers or lacking the methyl group [2]. Therefore, selecting the precise compound with CAS 313070-65-4 is critical for ensuring reproducible synthetic yields and target specificity in complex molecule construction.

Quantitative Differentiation Evidence for Methyl 2-bromo-4-methylnicotinate (CAS 313070-65-4)


Regiospecific Nickel-Catalyzed Coupling for Benzo[g]quinoline Synthesis

Methyl 2-bromo-4-methylnicotinate (10) enabled a nickel-catalyzed regiospecific coupling with benzylic zinc bromides to afford benzylated pyridines, a key step in synthesizing the natural product cleistopholine and its methylated analogues [1]. This transformation leverages the unique reactivity of the 2-bromo substituent in conjunction with the 4-methyl and 3-carboxylate groups to direct the coupling, a reaction pathway not viable with non-brominated or differently substituted nicotinate analogs.

Medicinal Chemistry Total Synthesis Cross-Coupling

Compatibility with Diverse Cross-Coupling Methodologies

This compound has been explicitly employed in a range of palladium-catalyzed cross-coupling reactions, including Suzuki, Negishi, and organoaluminum couplings, as well as Miyaura borylation and N-oxide formation . This broad applicability is a direct consequence of the 2-bromo substituent's balanced reactivity, which is not universally shared by the corresponding 2-chloro (often too slow for efficient coupling) or 2-iodo (prone to side reactions and oxidative addition at the ester group) nicotinate esters [1].

Organic Synthesis Suzuki Coupling Negishi Coupling

Critical Role as a Precursor in Nevirapine Intermediate Synthesis

The compound serves as a crucial intermediate en route to 2-bromo-4-methylnicotinonitrile, a key bromo derivative in the continuous synthesis of 2-chloro-3-amino-4-picoline (CAPIC) [1]. CAPIC is the strategic building block for nevirapine, a widely prescribed non-nucleoside reverse transcriptase inhibitor (NNRTI) for treating HIV [2]. The presence and position of the bromine atom on the pyridine ring are essential for the subsequent cyanation and functionalization steps, making this specific regioisomer indispensable in this industrial process.

Pharmaceutical Synthesis Flow Chemistry Antiviral Agents

Ester Group Enables Further Synthetic Elaboration

The presence of the methyl ester group at the 3-position provides a key handle for further synthetic manipulation, enabling transformations such as hydrolysis to the carboxylic acid, reduction to the alcohol, or conversion to amides . This feature differentiates it from simpler bromopyridine building blocks like 2-bromo-4-methylpyridine (CAS 4926-28-7), which lacks this functional group and therefore requires additional steps for similar elaboration .

Prodrug Design Functional Group Interconversion Medicinal Chemistry

Optimal Application Scenarios for Methyl 2-bromo-4-methylnicotinate (CAS 313070-65-4)


Construction of Fused Heterocyclic Systems via Regiospecific Cross-Coupling

Methyl 2-bromo-4-methylnicotinate is the building block of choice for synthesizing complex fused heterocycles, such as the benzo[g]quinoline-5,10-dione core. As demonstrated in the synthesis of cleistopholine, its unique substitution pattern allows for a nickel-catalyzed, regiospecific coupling with benzylic zinc bromides, a transformation that is not feasible with other halogenated nicotinate esters [1]. This application is critical for medicinal chemistry programs targeting novel polycyclic scaffolds.

Key Intermediate for the Industrial Production of the Antiviral Drug Nevirapine

This compound is a proven precursor in a continuous-flow process for manufacturing 2-bromo-4-methylnicotinonitrile, an advanced intermediate for the essential nevirapine building block, CAPIC [1]. Researchers and process chemists involved in optimizing NNRTI production or developing cost-effective synthetic routes for antiviral agents should prioritize this specific nicotinate ester due to its established role in a validated industrial synthesis.

Diversification of Pyridine-Based Chemical Libraries via Cross-Coupling

Due to its broad compatibility with palladium-catalyzed cross-coupling reactions—including Suzuki, Negishi, and organoaluminum couplings [1]—Methyl 2-bromo-4-methylnicotinate is an ideal core scaffold for generating diverse libraries of 2-substituted-4-methylnicotinic acid derivatives. This enables medicinal chemists to rapidly explore structure-activity relationships (SAR) around the 2-position of the pyridine ring while the methyl and ester groups serve as handles for further orthogonal modifications.

Synthesis of Functionalized Nicotinic Acid Derivatives

The pre-installed methyl ester makes this compound a convenient starting material for accessing a wide range of 2-substituted-4-methylnicotinic acid derivatives. Unlike simpler 2-bromo-4-methylpyridine, which lacks this functional group [1], the ester can be readily hydrolyzed, reduced, or amidated. This reduces the synthetic step count for producing valuable intermediates such as carboxylic acids, alcohols, and amides, which are common motifs in both pharmaceutical and agrochemical agents.

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